molecular formula C6H13NO B13100031 2-Methylvaleraldehydeoxime

2-Methylvaleraldehydeoxime

Cat. No.: B13100031
M. Wt: 115.17 g/mol
InChI Key: MLVABGYALZSLBW-FNORWQNLSA-N
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Description

2-Methylvaleraldehydeoxime is an organic compound with the molecular formula C6H13NO. It belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group (N-OH) attached to a carbon atom that is double-bonded to a nitrogen atom. This compound is derived from 2-methylvaleraldehyde and is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylvaleraldehydeoxime can be synthesized through the condensation reaction of 2-methylvaleraldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:

2-Methylvaleraldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{2-Methylvaleraldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylvaleraldehyde+Hydroxylamine Hydrochloride→this compound+HCl

The reaction is usually carried out at room temperature, and the product can be isolated by simple filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

2-Methylvaleraldehydeoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction of the oxime group can yield primary amines.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitriles and amides.

    Reduction: Primary amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2-Methylvaleraldehydeoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Oxime derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methylvaleraldehydeoxime involves its interaction with specific molecular targets. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates. The oxime group binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring enzyme activity. This reactivation process is crucial in the treatment of organophosphate poisoning.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-butanone oxime
  • 2-Methyl-3-pentanone oxime
  • 2-Methyl-4-pentanone oxime

Uniqueness

2-Methylvaleraldehydeoxime is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to other similar oximes, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(NE)-N-(2-methylpentylidene)hydroxylamine

InChI

InChI=1S/C6H13NO/c1-3-4-6(2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+

InChI Key

MLVABGYALZSLBW-FNORWQNLSA-N

Isomeric SMILES

CCCC(C)/C=N/O

Canonical SMILES

CCCC(C)C=NO

Origin of Product

United States

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